Potassium clavulanate cellulose

Description

Properties

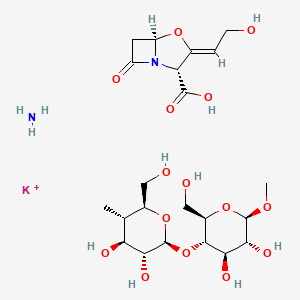

Molecular Formula |

C22H38KN2O15+ |

|---|---|

Molecular Weight |

609.6 g/mol |

IUPAC Name |

potassium;azane;(2S,3R,4S,5S,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methyloxane-3,4-diol;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H26O10.C8H9NO5.K.H3N/c1-5-6(3-15)22-14(10(19)8(5)17)24-12-7(4-16)23-13(21-2)11(20)9(12)18;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;/h5-20H,3-4H2,1-2H3;1,6-7,10H,2-3H2,(H,12,13);;1H3/q;;+1;/b;4-1-;;/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+;6-,7-;;/m11../s1 |

InChI Key |

PELBZFSPYBEAPL-SGPNTIFISA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.N.[K+] |

Canonical SMILES |

CC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.N.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Potassium Clavulanate Cellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of potassium clavulanate, a potent β-lactamase inhibitor, and the role of microcrystalline cellulose as a key excipient in its pharmaceutical formulations. It delves into the molecular interactions governing the inhibition of β-lactamase enzymes by clavulanic acid, presenting quantitative kinetic data and inhibitory concentrations against a range of clinically relevant enzymes. Furthermore, the guide outlines detailed experimental protocols for assessing β-lactamase inhibition. The synergistic relationship between the active pharmaceutical ingredient and the excipient is explored, highlighting the critical function of microcrystalline cellulose in ensuring the stability and efficacy of the final drug product.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2] The introduction of β-lactamase inhibitors, such as clavulanic acid, has been a pivotal strategy to overcome this resistance.[2] Clavulanic acid, typically used as its potassium salt, acts as a "suicide inhibitor," irreversibly inactivating β-lactamase enzymes and thereby protecting the co-administered β-lactam antibiotic.[3]

The formulation of potassium clavulanate presents unique challenges due to its hygroscopic nature. Microcrystalline cellulose (MCC) is a widely used excipient that plays a crucial role in addressing these challenges.[4] It serves multiple functions, including as a diluent, binder, disintegrant, and filler, contributing to the stability, manufacturability, and bioavailability of the final dosage form.[5] This guide will elucidate the intricate mechanism of action of potassium clavulanate and detail the indispensable role of microcrystalline cellulose in its pharmaceutical formulations.

Mechanism of Action of Potassium Clavulanate

Clavulanic acid is structurally similar to penicillin and possesses a β-lactam ring, which allows it to be recognized by the active site of β-lactamase enzymes.[1] However, it has weak intrinsic antibacterial activity.[4] Its therapeutic efficacy lies in its ability to potently inhibit a wide range of β-lactamase enzymes.[2]

The inhibitory process is a progressive and irreversible one, often referred to as a "suicide inhibition" mechanism.[3] It can be described in the following key steps:

-

Reversible Binding: Clavulanic acid initially binds to the active site of the β-lactamase enzyme in a reversible manner, forming a non-covalent Michaelis-Menten complex.[6]

-

Acylation: The serine residue at the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of clavulanic acid, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.[7]

-

Rearrangement and Inactivation: Unlike the acyl-enzyme intermediate formed with β-lactam antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanate-derived intermediate undergoes a series of chemical rearrangements. These rearrangements lead to the formation of a stable, cross-linked, and inactivated enzyme complex.[7][8] This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic.

The following diagram illustrates the signaling pathway of β-lactamase inactivation by clavulanic acid:

Quantitative Data on β-Lactamase Inhibition

The inhibitory potency of clavulanic acid varies against different types of β-lactamase enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50) and kinetic constants such as the inhibition constant (Ki) and the rate of inactivation (kcat or k6).

Table 1: Kinetic Constants for Clavulanic Acid Inhibition

| β-Lactamase | Ki (µM) | kcat (s⁻¹) / k6 (s⁻¹) | Reference |

| TEM-1 | 0.8 | 0.027 | [6] |

| TEM-2 | 0.7 | 0.03 | [6] |

| Pitton's Type 2 | 0.6 | 0.046 | [6] |

Table 2: IC50 Values of Clavulanic Acid Against Various β-Lactamases

| β-Lactamase Class | Enzyme | IC50 (µM) | Reference |

| Class A | TEM-1 | 0.08 | [9] |

| SHV-1 | 0.17 | [8] | |

| SHV-72 | 1.72 | [8] | |

| CTX-M-15 | 288.6 (Kd) | [10] | |

| KPC-2 | >64 | [11][12] | |

| Class C | AmpC | >100 | [13][14] |

| Class D | OXA-1 | >100 | [13] |

| OXA-18 | Inhibited at 2 µg/mL | [15] | |

| OXA-48 | 6 | [6] | |

| OXA-163 | 6 | [6] | |

| OXA-405 | 6 | [6] |

Role of Microcrystalline Cellulose in Formulation

Microcrystalline cellulose (MCC) is a purified, partially depolymerized cellulose that is widely used as an excipient in pharmaceutical formulations.[4] Its physicochemical properties make it an ideal component for tablets and capsules containing potassium clavulanate.

Physicochemical Properties of Microcrystalline Cellulose:

-

High Compactibility: Allows for the formation of hard tablets at low compression forces.[5]

-

High Dilution Potential: Can be used to increase the bulk of low-dose active pharmaceutical ingredients.[5]

-

Excellent Binding Properties: Ensures tablet cohesion and prevents capping or lamination.[5]

-

Good Flowability: Facilitates uniform die filling during high-speed tableting.

-

Inertness: Chemically inert and does not react with the active pharmaceutical ingredient.[5]

-

Disintegration Properties: Acts as a disintegrant by drawing water into the tablet matrix, causing it to swell and break apart.

Functions of Microcrystalline Cellulose in Potassium Clavulanate Formulations:

-

Diluent/Filler: Provides the necessary bulk to the formulation, especially when combined with another active ingredient like amoxicillin.[5]

-

Binder: Ensures the mechanical strength and integrity of the tablet.[5]

-

Disintegrant: Promotes the rapid disintegration of the tablet in the gastrointestinal tract, facilitating drug release and absorption.

-

Moisture Scavenger: Due to its porous nature, MCC can adsorb a certain amount of moisture, which is crucial for protecting the highly hygroscopic potassium clavulanate from degradation.[4]

The following diagram outlines the logical relationship and workflow in the formulation of a potassium clavulanate tablet with microcrystalline cellulose.

Experimental Protocols

β-Lactamase Activity Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the activity of β-lactamase using the chromogenic cephalosporin, nitrocefin.

Materials:

-

β-lactamase enzyme solution

-

Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the β-lactamase enzyme to the desired concentration in assay buffer.

-

Prepare a nitrocefin working solution by diluting the stock solution in assay buffer to a final concentration of 50-100 µM. The solution should be yellow.[13]

-

-

Assay Setup:

-

Pipette 50 µL of assay buffer into the wells of a 96-well microplate.

-

Add 50 µL of the diluted enzyme solution to the appropriate wells.

-

Include a blank control with 100 µL of assay buffer.

-

-

Initiate Reaction:

-

Add 50 µL of the nitrocefin working solution to each well to initiate the reaction. The final volume in each well will be 150 µL.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader and measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).[15][16] The hydrolysis of nitrocefin results in a color change to red, leading to an increase in absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

-

One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[16]

-

Determination of IC50 for β-Lactamase Inhibitors

This protocol outlines the procedure to determine the IC50 value of an inhibitor, such as clavulanic acid, against a specific β-lactamase.

Materials:

-

β-lactamase enzyme solution

-

Nitrocefin working solution (as prepared in 5.1)

-

Inhibitor stock solution (e.g., clavulanic acid in assay buffer)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the inhibitor stock solution in assay buffer to obtain a range of concentrations.

-

-

Pre-incubation:

-

In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.

-

Add 50 µL of each inhibitor dilution to the corresponding wells.

-

Include a control well with 50 µL of assay buffer instead of the inhibitor solution (representing 100% enzyme activity).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding 50 µL of the nitrocefin working solution to all wells.

-

Measure the rate of reaction as described in the β-lactamase activity assay (section 5.1).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the experimental workflow for determining the IC50 of a β-lactamase inhibitor.

References

- 1. Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-lactamases produced by amoxicillin-clavulanate-resistant enterobacteria isolated in Buenos Aires, Argentina: A new blaTEM gene | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extended-Spectrum β-Lactamases of the CTX-M Type Now in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lys234Arg Substitution in the Enzyme SHV-72 Is a Determinant for Resistance to Clavulanic Acid Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Interactions between CTX-M-15 and Clavulanic Acid, Desfuroylceftiofur, Ceftiofur, Ampicillin, and Nitrocefin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Combined Inhibitory Activities of β-Lactam Antibiotics and Clavulanic Acid Against blaKPC-2-Positive Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. OXA-18, a class D clavulanic acid-inhibited extended-spectrum beta-lactamase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous [frontiersin.org]

A Technical Guide to Potassium Clavulanate with Cellulose as a β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium clavulanate, a potent β-lactamase inhibitor, with a focus on its formulation with microcrystalline cellulose. This document details its mechanism of action, presents quantitative data on its stability and efficacy, outlines key experimental protocols, and visualizes associated cellular and experimental pathways.

Executive Summary

Potassium clavulanate is a critical therapeutic agent used to overcome bacterial resistance to β-lactam antibiotics. Bacteria often develop resistance through the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of these antibiotics. Clavulanic acid, in the form of its potassium salt, acts as a "suicide inhibitor," irreversibly binding to and inactivating a wide range of β-lactamase enzymes.[1][2] This synergistic action restores the efficacy of co-administered antibiotics like amoxicillin.[3][4]

Due to the inherent moisture sensitivity of potassium clavulanate, formulation strategies are crucial to ensure its stability and bioavailability.[5] Microcrystalline cellulose (MCC) is a widely used excipient in solid dosage forms containing potassium clavulanate.[6][7] It serves multiple functions, including as a diluent, binder, and importantly, as a stabilizing agent that can help protect the clavulanate from degradation.[8][9] This guide explores the interplay between potassium clavulanate and cellulose, providing the technical details necessary for formulation development and research.

Mechanism of Action of Potassium Clavulanate

Clavulanic acid's efficacy lies in its structural similarity to penicillin, which allows it to bind to the active site of β-lactamase enzymes.[2][10] Unlike a true substrate, however, clavulanic acid forms a stable, covalent bond with a serine residue in the enzyme's active site.[2] This interaction initiates a series of chemical rearrangements within the clavulanate molecule, leading to the opening of its β-lactam ring and the formation of a highly reactive intermediate. This intermediate then irreversibly acylates the enzyme, rendering it permanently inactive.[2] This "suicide inhibition" mechanism protects the partner β-lactam antibiotic from degradation, allowing it to exert its antibacterial effect.[1][3]

Signaling Pathways in β-Lactamase Induction

The expression of some β-lactamases, particularly the chromosomal AmpC β-lactamase in many Gram-negative bacteria, is inducible.[11] This induction is often triggered by the presence of β-lactam antibiotics and is intricately linked to the bacterial cell wall recycling pathway.[3] Understanding these signaling cascades is crucial for comprehending the nuances of antibiotic resistance.

Two primary pathways are involved in the induction of β-lactamase expression:

-

The AmpG-AmpR-AmpC Pathway: In this pathway, fragments of the bacterial cell wall (muropeptides), which are generated during cell growth and turnover, are transported into the cytoplasm by the permease AmpG.[3][12] These muropeptides then interact with the transcriptional regulator AmpR. In the absence of an inducer, AmpR represses the transcription of the ampC gene. However, upon binding of specific muropeptides, AmpR undergoes a conformational change and becomes an activator of ampC transcription, leading to increased production of β-lactamase.[6][10]

-

Two-Component Regulatory Systems (TCS): TCS are a common mechanism for bacteria to sense and respond to environmental stimuli, including the presence of antibiotics.[1][2] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[2] Upon detecting a specific signal, the sensor kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator then modulates the expression of target genes, which can include those encoding β-lactamases.[2][13]

Data Presentation

Stability of Potassium Clavulanate with Excipients

The stability of potassium clavulanate is significantly influenced by excipients in the formulation. The following table summarizes the degradation rate constants of potassium clavulanate in the presence of various excipients under stressed conditions.

| Excipient (1:1 mixture with Potassium Clavulanate) | Degradation Rate Constant (k x 10-8 s-1) at 313K, 0% RH |

| Mannitol | 3.31 ± 1.02 |

| Microcrystalline Cellulose 101 | 1.35 ± 0.43 |

| Microcrystalline Cellulose 102 | 4.38 ± 0.59 |

| Magnesium Stearate | 2.02 ± 0.44 |

| Croscarmellose Sodium | 8.88 ± 1.21 |

Data adapted from a study on the solid-state stability and compatibility of clavulanate potassium.[14][15]

Kinetic Constants of β-Lactamase Inhibition by Clavulanic Acid

The inhibitory activity of clavulanic acid against different β-lactamase enzymes can be quantified by its kinetic parameters.

| β-Lactamase Type | Ki (μM) | kcat (s-1) |

| TEM-1 | 0.8 | 0.027 |

| TEM-2 | 0.7 | 0.03 |

| Pitton's type 2 | 0.6 | 0.046 |

Data from a study on the kinetics of beta-lactamase inhibition by clavulanic acid.[11]

Typical Formulation of Amoxicillin/Potassium Clavulanate Tablets

Microcrystalline cellulose is a key component in the formulation of amoxicillin and potassium clavulanate tablets.

| Ingredient | Quantity per Tablet (mg) |

| Amoxicillin Trihydrate | 1008.00 |

| Potassium Clavulanate | 149.88 |

| Lactose Anhydrous | 154.12 |

| Microcrystalline Cellulose | 14.00 |

| Hydroxypropyl Cellulose | 20.00 |

| Cross-linked Sodium Carboxymethylcellulose | 10.00 |

| Magnesium Stearate | 5.00 |

| Total | 1361.00 |

Example formulation from a patent for pharmaceutical compositions comprising amoxicillin and clavulanic acid.[12]

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-Based)

This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against β-lactamase using nitrocefin as a chromogenic substrate.

Materials:

-

β-Lactamase enzyme

-

Nitrocefin solution (in DMSO)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Test inhibitor compound (e.g., potassium clavulanate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the β-lactamase enzyme solution to all wells except the negative control.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 30 minutes).[16]

-

The rate of nitrocefin hydrolysis is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the positive control.

Quantification of Potassium Clavulanate by HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of potassium clavulanate in a pharmaceutical formulation.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 5.5) and an organic solvent (e.g., methanol) in a defined ratio (e.g., 80:20 v/v).[17]

-

Potassium clavulanate reference standard

-

Sample preparation solvent (e.g., water)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the potassium clavulanate reference standard in the sample preparation solvent to create a stock solution. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the pharmaceutical formulation containing potassium clavulanate and cellulose in the sample preparation solvent. The solution may require sonication and filtration through a 0.45 µm syringe filter to remove insoluble excipients like microcrystalline cellulose.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

-

Quantification: The concentration of potassium clavulanate in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Solid-State Stability Testing

This protocol is based on ICH guidelines for stability testing of solid dosage forms.[18][19]

Procedure:

-

Sample Preparation: Prepare binary mixtures of potassium clavulanate and microcrystalline cellulose (e.g., 1:1 ratio).[14]

-

Storage Conditions: Store the samples under various controlled temperature and relative humidity (RH) conditions. For accelerated stability testing, common conditions are 40°C ± 2°C / 75% RH ± 5% RH.[20] For long-term studies, conditions such as 25°C ± 2°C / 60% RH ± 5% RH are used.[20]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[19]

-

Analysis: At each time point, analyze the samples for the remaining concentration of potassium clavulanate using a validated stability-indicating HPLC method (as described in section 5.2). Also, assess for the appearance of degradation products.

-

Data Evaluation: Determine the degradation kinetics of potassium clavulanate in the presence of cellulose. This can be done by plotting the natural logarithm of the remaining concentration versus time to determine the degradation rate constant.[15]

Conclusion

Potassium clavulanate remains a cornerstone in the fight against antibiotic resistance. Its efficacy is intrinsically linked to its formulation, which must ensure its stability. Microcrystalline cellulose has proven to be a valuable excipient in this regard, contributing to the overall quality and stability of the final drug product. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working on the development and analysis of potassium clavulanate formulations. A thorough understanding of its mechanism of action, the cellular pathways it influences, and the analytical methods for its characterization are essential for the continued successful clinical use of this vital β-lactamase inhibitor.

References

- 1. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Potassium clavulanate: + MICROCRYSTALLINE CELLULOS (MCC) (1:1) – SEEGLOBAL INTERNATIONAL [seeglobalinternational.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]

- 10. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. content.abcam.com [content.abcam.com]

- 17. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geethanjaliinstitutions.com [geethanjaliinstitutions.com]

- 19. database.ich.org [database.ich.org]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Core Biochemical and Physiological Effects of Potassium Clavulanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and physiological effects of potassium clavulanate, a pivotal molecule in the fight against antibiotic resistance. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and other physiological impacts, presenting quantitative data in structured tables, outlining key experimental protocols, and illustrating critical pathways and workflows through diagrams.

Biochemical Effects: Mechanism of Action

Potassium clavulanate's primary biochemical effect is the inhibition of bacterial β-lactamase enzymes.[1][2] These enzymes are a major mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3][4] Clavulanic acid itself possesses weak intrinsic antibacterial activity.[1] Its clinical utility lies in its combination with β-lactam antibiotics, such as amoxicillin and ticarcillin, to protect them from degradation by β-lactamases.[3][5]

Clavulanic acid is a "suicide inhibitor" or mechanism-based inactivator.[1][6] It contains a β-lactam ring that is structurally similar to penicillin, allowing it to bind to the active site of the β-lactamase enzyme.[1][3] The inhibition process is a two-step reaction.[7] Initially, a reversible, competitive complex is formed between clavulanic acid and the enzyme.[7] This is followed by an irreversible acylation of a serine residue in the active site of the β-lactamase, leading to the formation of a stable, inactive covalent complex.[1][7] This process ultimately inactivates the enzyme, allowing the partner β-lactam antibiotic to exert its bactericidal effect.[1]

Kinetics of β-Lactamase Inhibition

The inhibitory activity of clavulanic acid against various β-lactamases has been quantified. It acts as a competitive and irreversible inhibitor.[7] The kinetic constants for its interaction with TEM-1, TEM-2, and type 2 β-lactamases are summarized below.

| β-Lactamase | Ki (μM) | k₆ (s⁻¹) |

| TEM-1 | 0.8 | 0.027 |

| TEM-2 | 0.7 | 0.03 |

| Type 2 | 0.6 | 0.046 |

| Data from a study on the kinetics of beta-lactamase inhibition by clavulanic acid.[7] |

Signaling Pathway of β-Lactamase Inhibition

The interaction and subsequent inactivation of a Class A β-lactamase by clavulanic acid can be visualized as a multi-step pathway involving the formation of an acyl-enzyme intermediate, which then undergoes further reactions to form a permanently inactivated enzyme.

Physiological Effects

Pharmacokinetics

The pharmacokinetic profile of potassium clavulanate is well-characterized, making it a suitable partner for co-administration with β-lactam antibiotics.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 45-64% | [1] |

| Protein Binding | ~25% | [1][8] |

| Time to Peak Concentration (Tmax) | 40-120 min | [9][10] |

| Elimination Half-life | 0.8-1.2 hours | [1][9] |

| Metabolism | Heavily metabolized | [5] |

| Excretion | 35-65% unchanged in urine within 6 hours | [1] |

Absorption: Clavulanic acid is well-absorbed orally, and its absorption is enhanced when taken with food.[8]

Distribution: It is widely distributed throughout body tissues and fluids.[11]

Metabolism: Clavulanic acid is extensively metabolized into several metabolites, including 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid and 1-amino-4-hydroxy-butan-2-one.[5]

Excretion: The metabolites and unchanged drug are primarily excreted in the urine, with some elimination in feces and as carbon dioxide in expired air.[5][11]

Pharmacodynamics

The pharmacodynamic efficacy of clavulanate is linked to the time that its free plasma concentration remains above a certain threshold concentration (%fT>CT).[12][13] For the combination of ceftibuten-clavulanate, the pharmacokinetic/pharmacodynamic index that best correlated with efficacy was the percentage of the dosing interval during which the free clavulanate plasma concentration remained above 0.5 mg/liter.[12][13] A %fT>0.5 mg/liter of 20.59% was associated with a static effect.[12][13]

Adverse Effects

While generally well-tolerated, potassium clavulanate, almost always administered with a partner antibiotic, can be associated with adverse effects. The most common are gastrointestinal, including diarrhea, nausea, and vomiting.[2][14] A notable, though less common, adverse effect is idiosyncratic drug-induced liver injury, often presenting as cholestatic jaundice.[15] Hypersensitivity reactions, such as skin rashes, are also reported, though often attributed to the accompanying penicillin.[14][15]

Experimental Protocols

β-Lactamase Inhibition Assay (Colorimetric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against β-lactamases using the chromogenic substrate nitrocefin.[16][17]

Materials:

-

β-Lactamase enzyme

-

β-Lactamase Assay Buffer

-

Nitrocefin (in DMSO)

-

Inhibitor Control (e.g., Clavulanic Acid)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized β-lactamase in Assay Buffer.

-

Prepare a working solution of the test inhibitor and the Inhibitor Control in Assay Buffer.

-

-

Assay Setup:

-

Add 20 µL of diluted test inhibitor, Inhibitor Control, or Assay Buffer (for Enzyme Control) to respective wells.

-

-

Enzyme Addition:

-

Prepare a β-Lactamase Enzyme Solution by diluting the enzyme stock in Assay Buffer.

-

Add 50 µL of the Enzyme Solution to the wells containing the test inhibitors, Inhibitor Control, and Enzyme Control.

-

Incubate for 10 minutes at 25°C.

-

-

Substrate Addition:

-

Prepare a Nitrocefin Substrate Solution by diluting the nitrocefin stock in Assay Buffer.

-

Add 30 µL of the Substrate Solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes. The rate of increase in absorbance is proportional to the β-lactamase activity.

-

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For amoxicillin-clavulanate, standardized methods are provided by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

-

Uses a 2:1 ratio of amoxicillin to clavulanate.[18]

-

Susceptibility breakpoints for Enterobacteriaceae are ≤8/4 mg/L (susceptible), 16/8 mg/L (intermediate), and ≥32/16 mg/L (resistant).[18]

EUCAST Recommendation:

-

Uses a fixed concentration of 2 mg/L of clavulanate.[18][19]

-

Susceptibility breakpoints for Enterobacteriaceae are ≤8/2 mg/L (susceptible) and >8/2 mg/L (resistant) for invasive infections.[18][19]

General Broth Microdilution Protocol:

-

Prepare serial two-fold dilutions of amoxicillin-clavulanate in a 96-well microplate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The MIC is the lowest concentration of the antibiotic combination that shows no visible bacterial growth.

High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Samples

HPLC is a standard method for quantifying clavulanic acid in biological fluids like plasma and urine.[20][21]

Example HPLC Method:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

-

The concentration of clavulanic acid is determined by comparing the peak area or height to that of a standard curve.

-

Conclusion

Potassium clavulanate remains a cornerstone in overcoming β-lactamase-mediated antibiotic resistance. Its efficacy is rooted in its potent and irreversible inhibition of a wide range of β-lactamase enzymes. A thorough understanding of its biochemical mechanism, pharmacokinetic and pharmacodynamic properties, and potential for adverse effects is crucial for its optimal clinical use and for the development of new β-lactamase inhibitors. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this important therapeutic agent.

References

- 1. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Amoxicillin and potassium clavulanate: an antibiotic combination. Mechanism of action, pharmacokinetics, antimicrobial spectrum, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. m.youtube.com [m.youtube.com]

- 12. In Vivo Pharmacodynamic Profile of Ceftibuten-Clavulanate Combination against Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae in the Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Pharmacodynamic Profile of Ceftibuten-Clavulanate Combination against Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. [Direct determination of clavulanic acid in biological fluids using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of potassium clavulanate cellulose in different solvents

An In-depth Technical Guide on the Solubility and Stability of Potassium Clavulanate and Cellulose in Different Solvents

Introduction

Potassium clavulanate is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to penicillin-based antibiotics.[1][2] Cellulose, the most abundant organic polymer on Earth, is a cornerstone of numerous industries, from paper and textiles to advanced biomaterials and pharmaceuticals.[3][4] A thorough understanding of the solubility and stability of these compounds is paramount for drug development professionals, researchers, and scientists. In pharmaceutical formulations, solubility dictates bioavailability and dosage form design, while stability ensures the therapeutic efficacy and safety of the final product. For cellulose, solubility is the gateway to its processing into regenerated fibers, films, and other high-value materials.[3][5] This guide provides a detailed examination of the solubility and stability of potassium clavulanate and cellulose in various solvent systems, presents relevant experimental protocols, and visualizes key processes.

Potassium Clavulanate: Solubility and Stability

Potassium clavulanate is a hygroscopic, white to off-white crystalline powder.[1][6] Its solubility and stability are critical parameters that influence its formulation, storage, and ultimate effectiveness in combination therapies.

Solubility of Potassium Clavulanate

Potassium clavulanate exhibits varied solubility depending on the solvent's polarity. It is highly soluble in water and polar protic solvents like methanol, but its solubility decreases in less polar organic solvents.[1][2][6]

Table 1: Solubility of Potassium Clavulanate in Various Solvents

| Solvent | Solubility Description | Quantitative Data (Mole Fraction, x₁) | Temperature (K) |

| Water | Freely soluble / Very soluble[2][6] | - | Ambient |

| Methanol | Soluble[1][6] | - | Ambient |

| Ethanol (95-96%) | Slightly soluble[2][6] | 0.00067 - 0.00161 | 273.15 - 303.15[7] |

| 1-Propanol | - | 0.00041 - 0.00109 | 273.15 - 303.15[7] |

| 2-Propanol | - | 0.00021 - 0.00055 | 273.15 - 303.15[7] |

| 1-Butanol | - | 0.00027 - 0.00085 | 273.15 - 303.15[7] |

| 2-Methyl-1-propanol | - | 0.00016 - 0.00046 | 273.15 - 303.15[7] |

| Acetone | Very slightly soluble[2] | - | Ambient |

| Dimethylformamide (DMF) | Soluble[1] | - | Ambient |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | - | Ambient |

| Aqueous 2-Propanol | Decreases with increasing 2-propanol content[8] | Varies | 273 - 305[8] |

Note: Solubility generally increases with temperature for the listed alcohols.[7]

Stability of Potassium Clavulanate

The stability of potassium clavulanate is highly dependent on pH, temperature, and moisture. The strained β-lactam ring in its structure is susceptible to hydrolysis.

-

pH-Dependent Stability: The degradation of clavulanic acid is subject to acid-base catalyzed reactions.[9] Maximum stability in aqueous solutions is observed at a pH of approximately 6.3-6.4.[9][10] The decomposition rate is significantly faster in both acidic (pH 3.0) and alkaline (pH 10.0) conditions compared to neutral pH.[10][11]

-

Temperature and Moisture Effects: In the solid state, the degradation of potassium clavulanate follows first-order kinetics and is accelerated by increased temperature and relative humidity.[12] Thermogravimetric analysis (TGA) shows that the thermal decomposition of solid potassium clavulanate begins after the evaporation of surface water (around 120°C), with significant degradation steps occurring at higher temperatures.[13][14]

-

Degradation in Solution: The degradation in aqueous solutions is complex and can be catalyzed by the hydrolysis products themselves.[13][15] The shelf-life (t90) of potassium clavulanate in solution is significantly reduced at room temperature compared to refrigerated conditions (e.g., 2 days at room temperature vs. 7 days at 8°C).[9]

Cellulose: Solubility and Stability

Cellulose is a linear polysaccharide composed of β(1→4) linked D-glucose units.[4] Its extensive network of intra- and intermolecular hydrogen bonds results in a highly crystalline structure, rendering it insoluble in water and most common organic solvents.[3][4][16]

Solubility of Cellulose

Dissolving cellulose requires specific solvent systems capable of disrupting its strong hydrogen bonding network.[16] These are not simple physical dissolutions but often involve complexation or temporary derivatization.

Table 2: Specialized Solvent Systems for Cellulose

| Solvent System | Description |

| Aqueous Bases | |

| NaOH/Urea/Thiourea/ZnO | Aqueous solutions of sodium hydroxide with additives like urea, thiourea, or zinc oxide can dissolve cellulose at low temperatures. The NaOH/urea/ZnO system has shown good results for producing films with high tensile strength.[3] |

| Metal Complexes | |

| Cupriethylenediamine (CED) | A common solvent used in the analysis of cellulose molecular weight. |

| Cadmiumethylenediamine (Cadoxen) | Another metal complex-based solvent for cellulose analysis. |

| Schweizer's Reagent | (Diamminecopper(II) hydroxide) One of the earliest discovered cellulose solvents.[5] |

| Derivatizing Solvents | |

| N-methylmorpholine N-oxide (NMMO) | An organic oxide that directly dissolves cellulose and is widely used commercially in the Lyocell process.[5] |

| LiCl/DMAc | A solution of lithium chloride in dimethylacetamide can dissolve cellulose after activation.[5] |

| Ionic Liquids (ILs) | A class of salts that are liquid below 100°C. Many ILs can dissolve cellulose, offering a "greener" alternative to some traditional solvents. |

| Acidic Systems | |

| Sulfuric Acid | Concentrated sulfuric acid can dissolve cellulose, but significant degradation (hydrolysis) of the polymer chains occurs.[3] |

Stability of Cellulose

The stability of dissolved cellulose is highly dependent on the solvent system used. In strong acid solvents like sulfuric acid, cellulose undergoes rapid hydrolytic degradation, which reduces its degree of polymerization.[3] In derivatizing solvents, the stability is linked to the stability of the intermediate cellulose derivative formed. The dissolution process in systems like NaOH/urea is often carried out at low temperatures to minimize alkaline degradation of the cellulose chains.

Experimental Protocols

Accurate determination of solubility and stability is crucial for research and development. Standardized protocols ensure that data is reliable and reproducible.

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17]

-

Preparation: Add an excess amount of the solid compound (e.g., potassium clavulanate) to a known volume of the solvent in a sealed flask. The excess solid is necessary to ensure a saturated solution is formed.[17]

-

Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid using centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately dilute the clear, saturated supernatant and determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[18][19]

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol for Stability Testing: Accelerated Stability Study

Stability testing for pharmaceutical substances like potassium clavulanate typically follows ICH (International Council for Harmonisation) guidelines.[20][21] Accelerated studies use exaggerated storage conditions to predict the shelf-life of a product more quickly.[20]

-

Sample Preparation: Prepare multiple batches of the drug substance or product in its proposed container-closure system.[22] At least three batches are recommended to assess variability.[21]

-

Storage: Place the samples in stability chambers under controlled, accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[22]

-

Sampling: Pull samples at predetermined time points (e.g., initial, 1, 2, 3, and 6 months).[20][23]

-

Analysis: Analyze the samples for relevant quality attributes. For potassium clavulanate, this would include:

-

Assay: To determine the amount of active ingredient remaining. A stability-indicating HPLC method is typically used.[23]

-

Degradation Products: To identify and quantify any impurities that have formed.

-

Physical Properties: Appearance, color change, and water content.[23]

-

Microbiological Testing: As required.

-

-

Data Evaluation: Analyze the data to establish a degradation rate. This information is used, often with data from long-term studies (e.g., 25°C/60%RH), to propose a shelf-life for the product.[22]

Caption: General Workflow for an Accelerated Stability Study.

Potassium Clavulanate Degradation Pathway

The degradation of potassium clavulanate in aqueous media is primarily initiated by the hydrolytic cleavage of the β-lactam ring. This process is complex and can be influenced by the pH of the solution. The degradation products themselves can sometimes catalyze further breakdown of the parent molecule.[13]

Caption: Simplified Degradation Pathway of Potassium Clavulanate.

Conclusion

The solubility and stability profiles of potassium clavulanate and cellulose are dictated by their distinct chemical structures. Potassium clavulanate's solubility is governed by solvent polarity, while its stability is critically dependent on pH, temperature, and moisture. Cellulose, conversely, requires highly specialized solvent systems to overcome its robust crystalline structure for processing. A comprehensive understanding of these characteristics, supported by rigorous experimental evaluation, is essential for the successful formulation of effective pharmaceuticals and the innovative application of cellulose-based materials.

References

- 1. toku-e.com [toku-e.com]

- 2. Potassium clavulanate | 61177-45-5 [chemicalbook.com]

- 3. Comparison of Cellulose Dissolution Behavior by Alkaline and Sulfuric Acid Solvents and Their Films’ Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellulose - Wikipedia [en.wikipedia.org]

- 5. Cellulose Solvents - Open Source Ecology [wiki.opensourceecology.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-state stability and compatibility studies of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. lifechemicals.com [lifechemicals.com]

- 20. japsonline.com [japsonline.com]

- 21. humiditycontrol.com [humiditycontrol.com]

- 22. siip.ac.in [siip.ac.in]

- 23. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

A Technical Guide to the Solid-State Degradation Pathways of Potassium Clavulanate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium clavulanate is a potent inhibitor of β-lactamase enzymes, crucial for overcoming bacterial resistance when co-formulated with β-lactam antibiotics like amoxicillin.[1] Despite its therapeutic significance, potassium clavulanate is inherently unstable, exhibiting significant degradation even in the solid state.[1][2] This chemical lability is primarily driven by its susceptibility to hydrolysis and thermolysis, making control of environmental factors such as temperature and humidity critical during manufacturing, storage, and handling.[3][4][5] Understanding the kinetics, pathways, and products of its solid-state degradation is paramount for the development of stable and effective pharmaceutical formulations.

This technical guide provides an in-depth analysis of the solid-state degradation of potassium clavulanate, summarizing key kinetic data, outlining the primary degradation mechanisms, and detailing the experimental protocols used for its stability assessment.

Core Degradation Pathways in the Solid State

The degradation of potassium clavulanate in the solid state is a complex process governed by two principal pathways: hydrolysis and thermolysis. These pathways can proceed independently or concurrently, leading to the loss of the active compound.

Hydrolysis

Even in a solid form, ambient moisture can be sufficient to initiate degradation. Potassium clavulanate is extremely hygroscopic, and the adsorption of water molecules facilitates the hydrolytic cleavage of the strained β-lactam ring.[3][4] This process is believed to be initiated by the nucleophilic attack of a water molecule on the carbonyl group of the β-lactam ring.[6] Unlike in aqueous solutions, the solid-state degradation products do not appear to exert a catalytic effect on the degradation process.[6][7]

Thermolysis

Elevated temperatures provide the energy required to overcome the activation barrier for the decomposition of the molecule. Thermal degradation involves a series of complex reactions that lead to the fragmentation of the clavulanate structure. Thermogravimetric analysis (TGA) has shown that this decomposition occurs in multiple stages, with the evolution of various gaseous products.[7][8]

The primary degradation pathways are initiated by factors like temperature and humidity, leading to the opening of the β-lactam ring and subsequent fragmentation into smaller molecules or potential polymerization.

Caption: Primary degradation pathways of solid-state potassium clavulanate.

Kinetics and Thermodynamics of Degradation

Studies have consistently shown that the solid-state degradation of potassium clavulanate follows first-order kinetics .[3][6][9] The rate of degradation is significantly dependent on both temperature and relative humidity (RH).

Influence of Temperature and Humidity

The degradation rate constant, k, increases with both temperature and humidity. The relationship with temperature is described by the Arrhenius equation. The combined influence of these factors has been quantified under different conditions.

Table 1: Kinetic and Thermodynamic Parameters for Solid-State Degradation [3][9][10]

| Condition | Temperature Range (K) | Arrhenius Equation (ln k = f(1/T)) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Dry Air (0% RH) | 313–343 | ln k = (0.026 ± 166.35) - (2702.82 ± 1779.43)(1/T) | 22.47 ± 14.8 |

| 76.4% RH | 313–343 | ln k = (1.65 ± 100.40) x 10³ - (5748.81 ± 3659.67)(1/T) | 47.80 ± 30.43 |

Mathematical Model for Humidity Influence

The specific impact of relative humidity on the stability of potassium clavulanate has been modeled using the following linear relationship.

Table 2: Equation for the Influence of Relative Humidity on Degradation Rate [3][6][9][10]

| Equation Form | Calculated Equation |

|---|

| ln k = a(RH%) + b | ln k = (8.78 ± 5.75) x 10⁻² (RH%) + (2.64 x 10⁻⁸ ± 40.41) |

This data clearly illustrates that the presence of humidity approximately doubles the degradation rate constant and significantly lowers the energy barrier for degradation to occur.[6]

Identification of Degradation Products

Analysis of the degradation products provides insight into the reaction mechanisms. Due to the difficulty in isolating and identifying non-volatile degradants in the solid state, evolved gas analysis is a powerful tool.

Gaseous Products

Thermogravimetric analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FT-IR) has been used to identify the gaseous products evolved during thermal decomposition.

Table 3: Gaseous Degradation Products Identified by TGA-FT-IR [8]

| Temperature Range (°C) | Mass Loss (%) | Evolved Products Identified |

|---|---|---|

| Room Temp – 110°C | ~1.5% | Water (surface moisture) |

| 200°C – 400°C | ~40% | Carbon dioxide, Carbon monoxide, Ammonia |

| 400°C – 600°C | ~8% | Methane, Isobutane |

Potential Non-Volatile Products

While challenging to characterize in the solid state, studies in aqueous solutions have identified several complex degradation products, primarily pyrazine derivatives.[3][11] These are formed through a series of condensation and rearrangement reactions following the initial hydrolysis of the clavulanate molecule. It is plausible that similar, potentially polymeric, structures form in the solid state over time, especially in the presence of moisture.

Key Experimental Protocols for Stability Analysis

Robust analytical methods are essential for studying the degradation of potassium clavulanate. The following protocols represent standard methodologies employed in stability and compatibility studies.

Protocol: Isothermal Solid-State Stability Testing

This protocol is designed to assess the stability of a drug substance under controlled environmental conditions, following ICH guidelines.[12][13][14]

-

Sample Preparation: Place accurately weighed samples of potassium clavulanate into open or sealed vials, depending on the desired control of humidity.

-

Storage: Store the vials in stability chambers at controlled temperature and relative humidity conditions (e.g., 313 K / 76.4% RH for accelerated testing or 313 K / 0% RH for dry heat studies).[10][15]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 6 months), remove a set of vials from the chambers.[14]

-

Analysis: Cool the samples to room temperature, dissolve the contents in a suitable solvent (e.g., distilled water), and dilute to a known volume. Analyze the concentration of the remaining potassium clavulanate using a validated stability-indicating HPLC method.[6][16]

-

Data Evaluation: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the negative slope of this plot, confirming first-order kinetics.[6]

Protocol: Quantitative Analysis by RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for accurately quantifying potassium clavulanate in the presence of its degradants.[17]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., Nucleosil C18).[17]

-

Mobile Phase: Isocratic mixture of 0.7% sodium dihydrogen phosphate and methanol (90:10 v/v).[17] An alternative mobile phase consists of 12 mM ammonium acetate and acetonitrile (96:4 v/v).[18]

-

Quantification: Determine the concentration of potassium clavulanate by comparing the peak area to that of a reference standard.

Protocol: Thermal Analysis by TGA-FT-IR

This method provides information on the thermal stability and identifies the chemical nature of evolved gases during decomposition.[8]

-

Instrumentation: A thermogravimetric analyzer coupled to an FT-IR spectrometer via a heated transfer line.

-

Sample Preparation: Place a precisely weighed amount (e.g., 10-15 mg) of potassium clavulanate into an open crucible (e.g., alumina).[8]

-

TGA Program: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10 K/min) under a dynamic inert atmosphere (e.g., nitrogen at 40 mL/min).[8]

-

EGA-FT-IR Analysis: Continuously transfer the gases evolved from the TGA furnace to the FT-IR gas cell. Collect infrared spectra throughout the heating program.

-

Data Interpretation: Correlate the mass loss steps observed in the TGA curve with the identification of evolved gases from the FT-IR spectra by comparing them to spectral libraries.

Visualizing the Analytical Workflow

The comprehensive stability assessment of potassium clavulanate involves a structured workflow, from sample handling to data analysis, to ensure reliable and reproducible results.

Caption: Experimental workflow for a solid-state stability study.

Conclusion

The solid-state stability of potassium clavulanate is a critical quality attribute that is profoundly influenced by temperature and humidity. Degradation proceeds via first-order kinetics, primarily through hydrolysis and thermolysis, leading to the opening of the β-lactam ring and the formation of various degradation products. The quantitative data and experimental protocols summarized in this guide underscore the necessity for stringent environmental controls throughout the lifecycle of any potassium clavulanate-containing product. A thorough understanding of these degradation pathways and the application of robust analytical techniques are essential for developing stable formulations and ensuring the therapeutic efficacy of this vital β-lactamase inhibitor.

References

- 1. Potassium clavulanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Solid-state stability and compatibility studies of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]

- 12. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 13. www3.paho.org [www3.paho.org]

- 14. japsonline.com [japsonline.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. solid-state-stability-and-compatibility-studies-of-clavulanate-potassium - Ask this paper | Bohrium [bohrium.com]

- 17. rjptonline.org [rjptonline.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Potassium Clavulanate-Cellulose Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium clavulanate is a potent β-lactamase inhibitor, crucial for overcoming bacterial resistance when co-administered with β-lactam antibiotics. However, it is notoriously unstable, particularly in aqueous solutions, presenting challenges for experimental reproducibility. Microcrystalline cellulose (MCC), commercially known as Avicel, is a widely used pharmaceutical excipient. It serves not only as a binder and diluent in solid dosage forms but also as a suspending agent to create uniform dispersions for oral or other applications. In many commercial formulations, potassium clavulanate is blended with MCC (often in a 1:1 ratio) to enhance its stability and improve handling.[1][2][3]

These application notes provide detailed protocols for the preparation of potassium clavulanate solutions and co-suspensions with microcrystalline cellulose for various research and development applications, including drug release studies, in vitro assays, and formulation development. Adherence to these protocols is critical for ensuring the stability and accurate concentration of the active compound, leading to reliable and reproducible experimental outcomes.

Data Presentation: Physicochemical Properties

Understanding the fundamental properties of potassium clavulanate is essential for its proper handling and use in experiments. The following tables summarize key quantitative data regarding its solubility and stability.

Table 1: Solubility of Potassium Clavulanate

| Solvent | Solubility Description | Reference |

| Water | Very soluble / Freely soluble | [4][5][6] |

| Methanol | Soluble | [4][6][7] |

| Ethanol (95-96%) | Slightly soluble | [4][5][6] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [7] |

| Acetone | Very slightly soluble | [5] |

| 1-Propanol, 1-Butanol, 2-Propanol | Solubility increases with temperature | [8] |

Table 2: Stability of Aqueous Potassium Clavulanate Solutions

| Condition | Effect on Stability | Key Findings | Reference |

| pH | Highly pH-dependent | Maximum stability is observed at a neutral pH (approx. 6.0 - 7.0).[9][10][11] | [9][10][11] |

| Significant degradation occurs in both acidic (pH < 6) and alkaline (pH > 8) conditions.[9][10][11] | |||

| Temperature | Highly temperature-dependent | Reconstituted suspensions must be refrigerated (2-8°C).[12][13] Stability is significantly reduced at room temperature (25°C).[14][15] | [13][14][15] |

| At 5°C, reconstituted suspensions are stable for 5-10 days.[14][16] At room temperature, the t90 (time to 90% concentration) can be as low as 2 days.[15] | |||

| Solvent | Dependent on medium | Stability is decreased in the presence of certain metallic ions.[9][10] | [9][10] |

Experimental Protocols

Materials and Equipment

-

Potassium Clavulanate powder (USP grade or equivalent)

-

Potassium Clavulanate / Avicel 1:1 mixture

-

Microcrystalline Cellulose (e.g., Avicel® PH-101 for general use, Avicel® RC-591 for suspensions)

-

Purified water (USP grade, double-distilled or equivalent)

-

Buffer salts (e.g., phosphate buffer, MOPS)

-

Analytical balance

-

pH meter

-

Magnetic stirrer and stir bars

-

High-shear mixer or homogenizer (for MCC suspensions)

-

Volumetric flasks and pipettes

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile, light-protected storage containers

Protocol 1: Preparation of a Buffered Potassium Clavulanate Stock Solution

This protocol is suitable for preparing a pure solution of potassium clavulanate for use in biochemical or microbiological assays where a cellulose suspension is not required.

-

Buffer Preparation : Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate buffer) and adjust the pH to between 6.0 and 7.0.[9][10][11] This pH range is critical for maximizing clavulanate stability.

-

Weighing : Potassium clavulanate powder is hygroscopic; handle it in an environment with controlled humidity if possible.[4][6] Accurately weigh the required amount of potassium clavulanate powder using an analytical balance.

-

Dissolution : Add the weighed powder to a volumetric flask containing the prepared buffer. Stir gently with a magnetic stirrer at room temperature until the powder is completely dissolved. Potassium clavulanate is very soluble in water, so this process should be rapid.[4][5]

-

Volume Adjustment : Once dissolved, bring the solution to the final desired volume with the buffer.

-

Sterilization (Optional) : If a sterile solution is required, pass it through a 0.22 µm syringe filter into a sterile container.

-

Storage : Store the solution immediately at 2-8°C, protected from light.[12] For optimal results, prepare the solution fresh before each experiment. Do not store for more than 5-7 days under refrigeration.[16]

References

- 1. WO1997005142A1 - Process for the preparation of potassium clavulanate - Google Patents [patents.google.com]

- 2. KR20100101574A - Pharmaceutical formulation of clavulanic acid - Google Patents [patents.google.com]

- 3. Clavulanate Potassium with Avicel/Syloid(1:1)_Shanxi Shuangyan Health Industry (Group) Co., Ltd [en.sypharmagroup.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Potassium clavulanate | 61177-45-5 [chemicalbook.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. toku-e.com [toku-e.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. drugs.com [drugs.com]

- 13. ripublication.com [ripublication.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

Application of Potassium Clavulanate and Cellulose in Biofilm Research: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of bacterial biofilms presents a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This document provides detailed application notes and protocols on the use of potassium clavulanate and cellulose in biofilm research, targeting researchers, scientists, and professionals in drug development. While a specific compound named "potassium clavulanate cellulose" is not extensively documented, this guide will explore the individual roles of potassium clavulanate as a β-lactamase inhibitor and cellulose as a key biofilm matrix component and a potential drug delivery vehicle. Understanding their distinct and potentially synergistic roles is crucial for developing novel anti-biofilm strategies.

Introduction: The Challenge of Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, adhering to a surface.[1] This matrix, often rich in polysaccharides like cellulose, proteins, and extracellular DNA (eDNA), provides a protective barrier against antibiotics and the host immune system.[1][2] Many bacteria, including pathogenic species like Escherichia coli and Salmonella, produce cellulose as a critical architectural element of their biofilms, contributing to their cohesion, elasticity, and overall structural integrity.[3][4]

A key mechanism of antibiotic resistance in biofilms is the production of enzymes like β-lactamases, which degrade β-lactam antibiotics.[5] Potassium clavulanate, a potent β-lactamase inhibitor, is often used in combination with β-lactam antibiotics to overcome this resistance.[5]

Role of Potassium Clavulanate in Biofilm Research

Potassium clavulanate, in the form of clavulanic acid, acts as a "suicide" inhibitor by irreversibly binding to and inactivating β-lactamase enzymes produced by bacteria.[5] This action protects co-administered β-lactam antibiotics from degradation, allowing them to exert their bactericidal effects by inhibiting cell wall synthesis.[5]

Anti-Biofilm Effects of Clavulanic Acid:

-

Inhibition of Biofilm Formation: Subinhibitory concentrations of amoxicillin-clavulanic acid have been shown to significantly reduce biofilm formation by various bacterial species, including staphylococci.[6]

-

Eradication of Mature Biofilms: Suprainhibitory concentrations can significantly eradicate mature biofilms of staphylococci.[6]

-

Synergistic Activity: The combination of a β-lactam antibiotic with a β-lactamase inhibitor like clavulanate can enhance the susceptibility of bacteria within a biofilm.[7] Studies have shown that this combination can lead to a significant reduction in biofilm cell numbers.[7][8]

The Significance of Cellulose in Biofilms

Cellulose is a major exopolysaccharide component of the EPS matrix in many bacterial biofilms.[2] It acts as a structural scaffold, providing mechanical stability and contributing to the overall resilience of the biofilm.[3][4] In E. coli, cellulose, along with curli fibers, forms a nanocomposite that confers tissue-like properties of cohesion and elasticity to the biofilm.[3] The presence of modified cellulose, such as phosphoethanolamine-modified cellulose, can further strengthen the biofilm matrix.[4][9]

Given its critical role, targeting the cellulose matrix is a promising strategy for biofilm disruption. Additionally, the biocompatible and biodegradable nature of cellulose makes it an attractive material for developing drug delivery systems.[10][11][12]

Hypothetical Application: this compound in Biofilm Research

Based on the individual properties of potassium clavulanate and cellulose, a hypothetical "this compound" application in biofilm research would likely involve the use of a cellulose-based drug delivery system to deliver potassium clavulanate, with or without a β-lactam antibiotic, directly to the biofilm.

Potential Advantages:

-

Targeted Delivery: A cellulose-based carrier could potentially target cellulose-rich biofilms, increasing the local concentration of the active agent.

-

Controlled Release: Cellulose-based materials can be engineered for sustained release of the encapsulated drug, maintaining an effective concentration at the biofilm site.[13]

-

Synergistic Disruption: The delivery vehicle itself (if designed to degrade the biofilm matrix) could work in synergy with the clavulanate and antibiotic to disrupt the biofilm structure and kill the embedded bacteria.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the anti-biofilm effects of amoxicillin-clavulanic acid and the impact of β-lactamase inhibitors.

Table 1: Effect of Amoxicillin-Clavulanic Acid on Biofilm Formation and Eradication

| Bacterial Species | Treatment Concentration | Effect | Significance | Reference |

| Staphylococci | Subinhibitory (1/2-1/8x MIC) | Reduced biofilm formation | p < 0.01 | [6] |

| Staphylococci | Suprainhibitory (4-64 µg/ml) | Eradicated mature biofilms | p < 0.01 | [6] |

| M. catarrhalis | Subinhibitory (1/2-1/4x MIC) | Reduced biofilm formation | Not specified | [6] |

| P. aeruginosa | Subinhibitory (1/2-1/4x MIC) | Reduced biofilm formation | Not specified | [6] |

| M. catarrhalis | Suprainhibitory (4-64 µg/ml) | No effect on mature biofilms | p > 0.05 | [6] |

| P. aeruginosa | Suprainhibitory (4-64 µg/ml) | No effect on mature biofilms | p > 0.05 | [6] |

Table 2: Effect of Sulbactam (a β-lactamase inhibitor) on S. Typhimurium Biofilms

| Treatment | Effect on Biofilm Cell Numbers | Reference |

| Ampicillin + Sulbactam | Reduced by >2 logs compared to Ampicillin alone | [8] |

| Ceftriaxone + Sulbactam | Reduced by >2 logs compared to Ceftriaxone alone | [8] |

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is adapted from methodologies used to assess the effect of antimicrobial agents on biofilm formation.[6]

Materials:

-

96-well flat-bottomed sterile microtiter plates

-

Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Potassium clavulanate solution (with or without a β-lactam antibiotic) at various concentrations

-

Phosphate-buffered saline (PBS)

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%) or Acetic Acid (33%)

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension and adjust the optical density (OD) to a standardized value (e.g., 0.5 McFarland standard).

-

Add 100 µL of the bacterial suspension to each well of the microtiter plate.

-

Add 100 µL of the test compound (potassium clavulanate +/- antibiotic) at various subinhibitory concentrations (e.g., 1/2x to 1/16x MIC) to the wells. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

After incubation, gently remove the planktonic cells by washing the wells three times with 200 µL of sterile PBS.

-

Fix the adherent biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water.

-

Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of biofilm inhibition can be calculated relative to the positive control.

Protocol 2: Pre-formed Biofilm Disruption Assay

This protocol assesses the ability of a compound to disrupt an established biofilm.[6]

Materials:

-

Same as Protocol 1.

Procedure:

-

Grow biofilms in a 96-well plate as described in steps 1-4 of Protocol 1 (without the addition of the test compound).

-

After the initial incubation to form mature biofilms, remove the planktonic cells and gently wash the wells with PBS.

-

Add 200 µL of fresh medium containing various suprainhibitory concentrations of the test compound (e.g., 4, 8, 16, 32, and 64 µg/ml of amoxicillin-clavulanic acid) to the wells with pre-formed biofilms.

-

Incubate the plate for another 24 hours at 37°C.

-

Quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 5-11 of Protocol 1.

Visualizations

Signaling Pathway: Mechanism of Action of Potassium Clavulanate

Caption: Mechanism of potassium clavulanate action.

Experimental Workflow: Biofilm Inhibition Assay

Caption: Workflow for biofilm inhibition assay.

Logical Relationship: Cellulose as a Drug Delivery Vehicle for Potassium Clavulanate

Caption: Cellulose as a drug delivery vehicle.

References

- 1. Biofilm - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Bacteria build stronger biofilms with modified cellulose | Science News [sciencenews.org]

- 5. nbinno.com [nbinno.com]

- 6. Antibiofilm effects of amoxicillin-clavulanic acid and levofloxacin in patients with chronic rhinosinusitis with nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiofilm Activity of β-Lactam/β-Lactamase Inhibitor Combination against Multidrug-Resistant Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advancements in Hybrid Cellulose-Based Films: Innovations and Applications in 2D Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in drug delivery applications of modified bacterial cellulose-based materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Cellulose Nanocrystal Membranes as Excipients for Drug Delivery Systems [mdpi.com]

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Potassium Clavulanate Cellulose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing potassium clavulanate, often in a cellulose-based mixture, to investigate mechanisms of antibiotic resistance, particularly those mediated by β-lactamase enzymes. The protocols outlined below are intended to guide researchers in assessing the synergistic effects of clavulanate with β-lactam antibiotics and in characterizing the inhibition of β-lactamase activity.

Introduction

Antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One successful approach has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that degrade β-lactam antibiotics, rendering them ineffective.